molecular formula C9H7BrN2S2 B5602998 3-(4-bromo-5-methyl-2-thienyl)-2-cyano-2-propenethioamide

3-(4-bromo-5-methyl-2-thienyl)-2-cyano-2-propenethioamide

Cat. No.: B5602998
M. Wt: 287.2 g/mol
InChI Key: JMYHCKCYWFOWNK-KXFIGUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromo-5-methyl-2-thienyl)-2-cyano-2-propenethioamide is a useful research compound. Its molecular formula is C9H7BrN2S2 and its molecular weight is 287.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.92340 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

Research into the synthesis of heterocyclic compounds, including thieno-fused heterocycles, has demonstrated the utility of thiophene derivatives similar to 3-(4-bromo-5-methyl-2-thienyl)-2-cyano-2-propenethioamide in creating diverse chemical structures. For example, studies have shown the synthesis of thieno-fused five- and six-membered nitrogen and oxygen heterocycles via intramolecular heteroannulation of substituted thiophenes. This method has paved the way for the development of novel compounds with potential applications in various fields including pharmaceuticals and materials science (Acharya, Gautam, & Ila, 2017).

Polymerization and Material Science

Thiophene derivatives are also key precursors in the polymerization processes leading to conductive polymers. Research into terthiophene derivatives substituted at specific positions has explored their polymerizability and the resultant polymers' properties. These studies contribute to advancing materials science, particularly in the development of new conductive materials for electronics and optoelectronics. The modification of thiophene units and their incorporation into polymers can significantly affect the solubility, electrical conductivity, and overall performance of the resulting materials (Visy, Lukkari, & Kankare, 1994).

Anticancer Research

The exploration of thiophene derivatives in the context of anticancer research has identified several compounds with promising in vitro cytotoxic activities. Synthesis strategies targeting S-glycosyl and S-alkyl derivatives of thiophene-based compounds have led to the identification of molecules exhibiting significant anticancer properties. These findings highlight the potential of thiophene derivatives in the development of new anticancer agents, contributing to ongoing efforts in medicinal chemistry to find effective treatments for various cancer types (Saad & Moustafa, 2011).

Photochromic and Magnetic Materials

In the realm of multifunctional materials, research has shown that thiophene derivatives can be integral to synthesizing compounds exhibiting unique properties such as photochromism and slow magnetic relaxation. These materials are of interest for their potential applications in data storage, sensors, and switchable devices. The synthesis of mononuclear bisthienylethene-cobalt(II) complexes has revealed compounds that not only show field-induced slow magnetic relaxation but also display photochromic behavior, underlining the versatility of thiophene derivatives in materials science (Cao et al., 2015).

Properties

IUPAC Name

(Z)-3-(4-bromo-5-methylthiophen-2-yl)-2-cyanoprop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S2/c1-5-8(10)3-7(14-5)2-6(4-11)9(12)13/h2-3H,1H3,(H2,12,13)/b6-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYHCKCYWFOWNK-KXFIGUGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=C(C#N)C(=S)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(S1)/C=C(/C#N)\C(=S)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.